3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of such a compound might involve the reaction of 4-bromophenol with a suitable reagent to introduce the propylamine chain, such as 3-chloro-N,N-dimethylpropan-1-amine, in a nucleophilic substitution reaction .Molecular Structure Analysis
The compound contains a bromine atom, which is a heavy atom that could influence the compound’s physical and chemical properties, such as its density and reactivity. The dimethylamino group is a basic functional group, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially participate in various organic reactions. The bromine atom could act as a leaving group in nucleophilic substitution reactions or in elimination reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For instance, the presence of the bromine atom could increase the compound’s density and boiling point, while the dimethylamino group could make the compound basic .Scientific Research Applications
Coordination Chemistry
- Application : A coordination compound of Ni (II) with 2- (4-Bromophenoxy)acetohydrazide has been synthesized .
- Method : The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
- Results : It was determined that the coordination compound exhibits a polymeric structure . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2- (4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
Pharmaceutical Research
- Application : Drugs in the hydrazide functional group are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals .
- Method : Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives . For example, hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities, the extent of which depends on the nature of the substituent attached to the benzene ring .
- Results : Benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .
Material Science
- Application : 3-(4-Bromophenoxy)phthalonitrile is a compound that could potentially be used in the development of new materials .
- Method : The specific methods of application or experimental procedures would depend on the particular material being developed. Generally, this compound would be used in a controlled laboratory environment, following standard safety procedures for handling volatile organic compounds .
- Results : The outcomes of these applications would also depend on the specific materials being developed. In general, the use of this compound can facilitate certain material development processes due to its properties .
Safety And Hazards
Future Directions
The potential applications and future directions for this compound would largely depend on its intended use. For instance, if it’s being studied as a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting clinical trials .
properties
IUPAC Name |
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPNMXRLKVMOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366875 | |
Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | |
CAS RN |
76579-64-1 | |
Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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